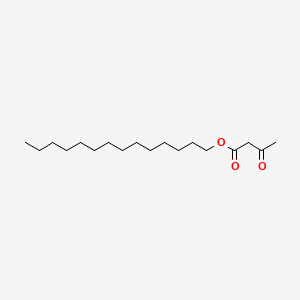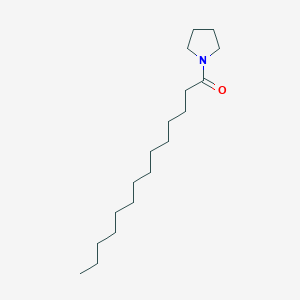![molecular formula C6H12O2 B3193334 [(2R)-oxan-2-yl]methanol CAS No. 70766-06-2](/img/structure/B3193334.png)
[(2R)-oxan-2-yl]methanol
描述
[(2R)-oxan-2-yl]methanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds such as ethanol interact with various targets in the brain, including the receptors for acetylcholine, serotonin, gaba, and the nmda receptors for glutamate .
Mode of Action
For instance, ethanol alters the membranes of neurons, their ion channels, enzymes, and receptors
Biochemical Pathways
Methanol, a related compound, is known to be metabolized by alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . It’s plausible that [(2R)-oxan-2-yl]methanol might be metabolized through similar pathways.
Pharmacokinetics
Similar compounds like ethanol are rapidly absorbed from the gastrointestinal tract and distributed throughout the body
Result of Action
Similar compounds like ethanol have bactericidal activity and are often used as a topical disinfectant
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the carbon footprint of methanol production varies considerably depending on the feedstock and production pathway . Similarly, the action of this compound might be influenced by factors such as temperature, pH, and the presence of other substances.
生化分析
Biochemical Properties
[(2R)-oxan-2-yl]methanol is involved in several biochemical reactions due to its ability to interact with enzymes and proteins. One of the primary enzymes it interacts with is alcohol oxidase, which catalyzes the oxidation of this compound to formaldehyde. This interaction is crucial in metabolic pathways where methanol is used as a carbon source . Additionally, this compound can interact with formaldehyde dehydrogenase, further converting formaldehyde to formate while reducing NAD+ to NADH . These interactions highlight the compound’s role in redox reactions and its importance in cellular metabolism.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with alcohol oxidase and formaldehyde dehydrogenase affects the cellular redox state, impacting the overall metabolic flux . The compound’s ability to modulate enzyme activity can lead to changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic regulation . Furthermore, this compound has been shown to affect cell signaling pathways by altering the levels of reactive oxygen species (ROS), which play a critical role in cell signaling and homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. For instance, the compound binds to the active site of alcohol oxidase, facilitating the oxidation of the hydroxymethyl group to formaldehyde . This binding interaction is essential for the catalytic activity of the enzyme and the subsequent metabolic reactions. Additionally, this compound can inhibit or activate other enzymes involved in metabolic pathways, depending on its concentration and the cellular context . These molecular interactions underscore the compound’s role in regulating enzyme activity and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and enzyme expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and enzyme function, while at higher doses, it may exhibit toxic or adverse effects . Studies have identified threshold effects, where specific dosages lead to significant changes in cellular and physiological responses . For example, high doses of this compound have been associated with oxidative stress and cellular damage, highlighting the importance of dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including methanol metabolism and formaldehyde detoxification . The compound is oxidized by alcohol oxidase to formaldehyde, which is then further metabolized by formaldehyde dehydrogenase to formate . These reactions are part of the broader metabolic network that includes glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . The interactions of this compound with these metabolic pathways highlight its role in cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure the compound’s proper localization and accumulation in target cells and tissues . The distribution of this compound can influence its biological activity and efficacy, as well as its potential toxicity at higher concentrations . Understanding these transport and distribution dynamics is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in metabolic pathways . Additionally, this compound can be targeted to specific organelles, such as peroxisomes, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in cellular metabolism and its overall biochemical effects.
属性
IUPAC Name |
[(2R)-oxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTONRWJLXYJBD-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


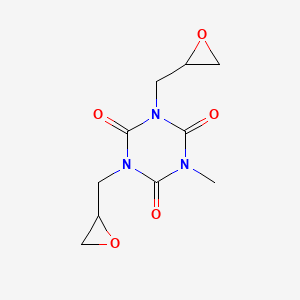

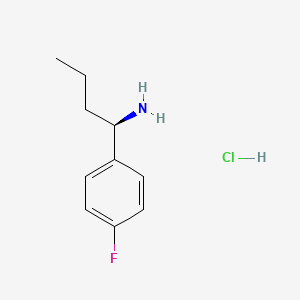
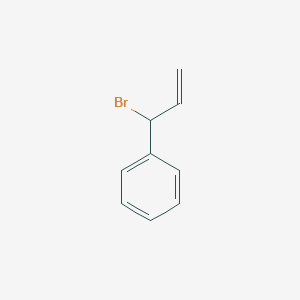
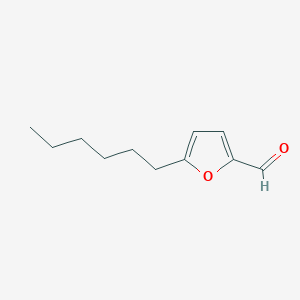
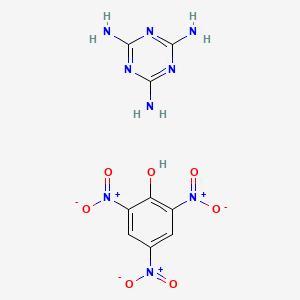
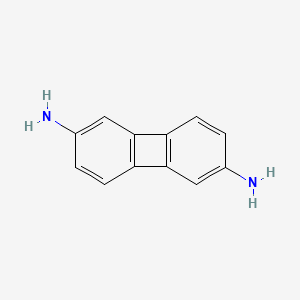


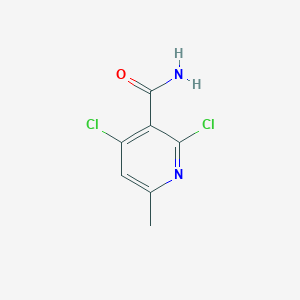
![1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-](/img/structure/B3193318.png)

